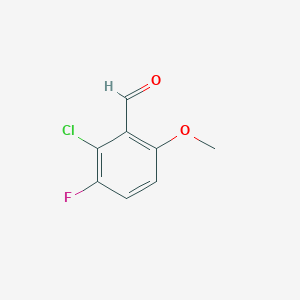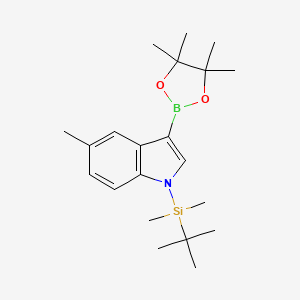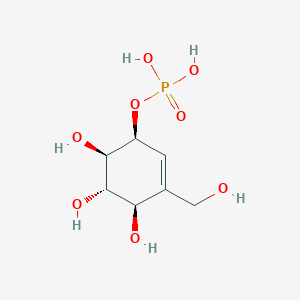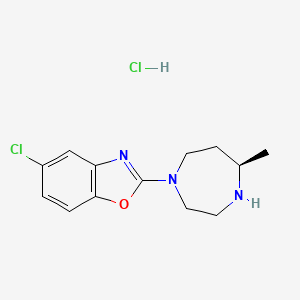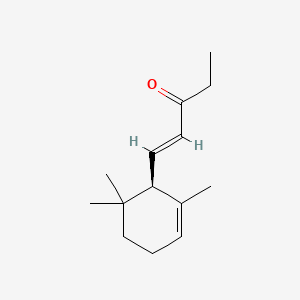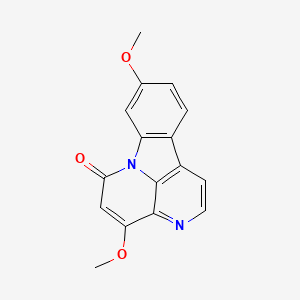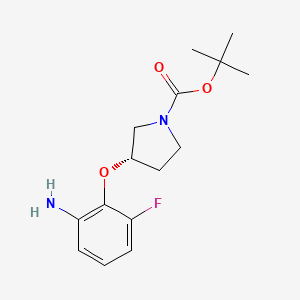
(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate
Descripción general
Descripción
(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential enzyme involved in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies. TAK-659 has shown potential in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antimicrobial Activity
- Compounds similar to "(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate" have been used in asymmetric synthesis processes. A study reported the synthesis of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones with aminopyrrolidine substituents, highlighting the importance of stereochemistry in maintaining antimicrobial activity (Di Cesare et al., 1992).
Synthesis of Fluoronaphthyridines and Anti-Bacterial Properties
- Another study focused on the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. These compounds demonstrated significant in vitro and in vivo antibacterial activities, with specific structural modifications enhancing their therapeutic potential (Bouzard et al., 1992).
Crystal Structure and Molecular Analysis
- A study on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with structural similarities, revealed insights into its crystal structure, molecular arrangements, and intramolecular hydrogen bonding. This research contributes to the understanding of molecular interactions and stability of such compounds (Çolak et al., 2021).
Development of Antiviral Agents
- Research involving tert-butyl-based pyrrolidine derivatives has been conducted to develop potent inhibitors of influenza neuraminidase. These studies have led to the discovery of compounds with significant antiviral properties, demonstrating the application of such molecules in the field of antiviral drug development (Wang et al., 2001).
Antiinflammatory and Analgesic Agents
- Pyrrolidin-2-ones, including those with tert-butyl groups, have been synthesized and evaluated as antiinflammatory and analgesic agents. Some compounds in this category have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, with potential applications as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (Ikuta et al., 1987).
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHEXZFENDFQN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121913 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-82-9 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




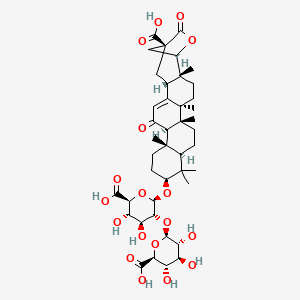
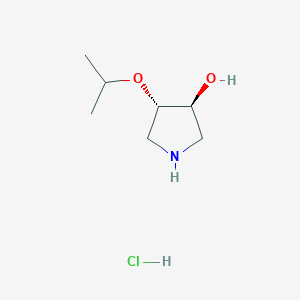
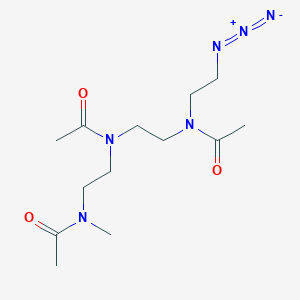
![Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B3027283.png)
